DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
Brand Name: Vulcanchem
CAS No.: 155367-48-9
VCID: VC0128196
InChI: InChI=1S/C17H23NO4/c1-5-11-6-7-12-9-14(15(19)20)18(10-13(12)8-11)16(21)22-17(2,3)4/h6-8,14H,5,9-10H2,1-4H3,(H,19,20)
SMILES: CCC1=CC2=C(CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C=C1
Molecular Formula: C17H23NO4
Molecular Weight: 305.374

DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID

CAS No.: 155367-48-9

Main Products

VCID: VC0128196

Molecular Formula: C17H23NO4

Molecular Weight: 305.374

DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID - 155367-48-9

CAS No. 155367-48-9
Product Name DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
Molecular Formula C17H23NO4
Molecular Weight 305.374
IUPAC Name 7-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H23NO4/c1-5-11-6-7-12-9-14(15(19)20)18(10-13(12)8-11)16(21)22-17(2,3)4/h6-8,14H,5,9-10H2,1-4H3,(H,19,20)
Standard InChIKey DWSAGUZFDRGZTJ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C=C1
Synonyms DL-2-BOC-7-(ETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator